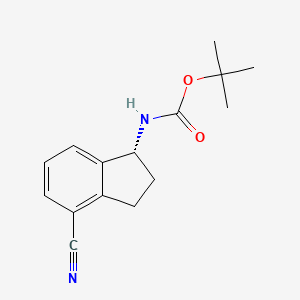![molecular formula C8H6F3NO2S B1524994 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid CAS No. 1247787-20-7](/img/structure/B1524994.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid
Descripción general
Descripción
“2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C7H6F3NS . It has an average mass of 193.189 Da and a mono-isotopic mass of 193.017303 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO2S/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
- Liquid Organic Hydrogen Carrier (LOHC) Electrochemistry : This is a promising solution to enable efficient and sustainable hydrogen storage. It broadens the horizons of LOHCs for use as clean, renewable, and intense energy carriers to store and generate electricity .
- Semiconductor Photocatalytic Technology : This technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic .
- Liquid Organic Hydrogen Carrier (LOHC) Electrochemistry : This is a promising solution to enable efficient and sustainable hydrogen storage. It broadens the horizons of LOHCs for use as clean, renewable, and intense energy carriers to store and generate electricity .
- Semiconductor Photocatalytic Technology : This technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYLFRFETWQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





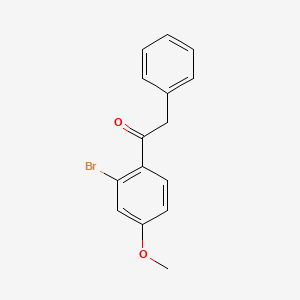
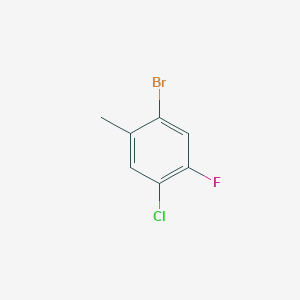
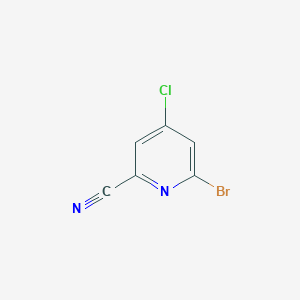
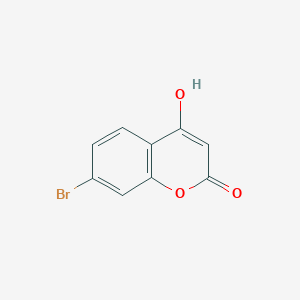
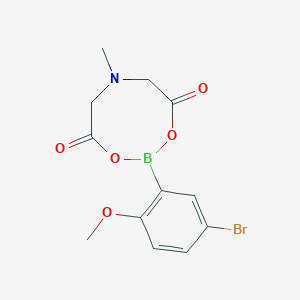
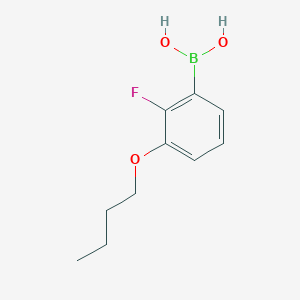
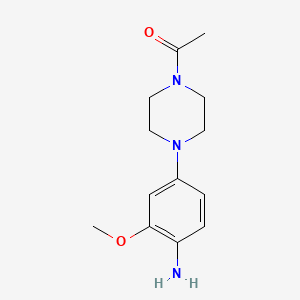
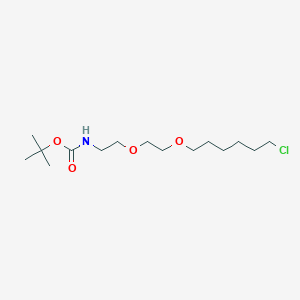
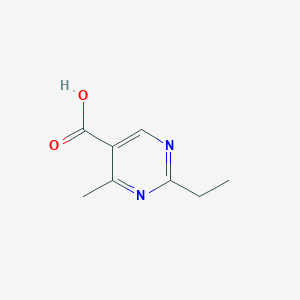
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
